molecular formula C10H17N5O3 B11476725 N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B11476725
M. Wt: 255.27 g/mol
InChI Key: FOFYKNGYDPMDMZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as dimethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
  • N-[2-(dimethylamino)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
  • N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitro-1H-imidazole-3-carboxamide

Uniqueness

This compound is unique due to the specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N5O3

Molecular Weight

255.27 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H17N5O3/c1-4-14-7-8(15(17)18)9(12-14)10(16)11-5-6-13(2)3/h7H,4-6H2,1-3H3,(H,11,16)

InChI Key

FOFYKNGYDPMDMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN(C)C)[N+](=O)[O-]

Origin of Product

United States

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